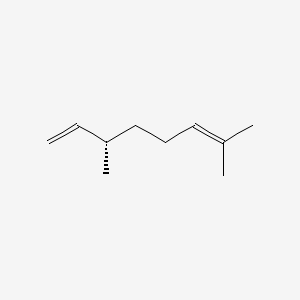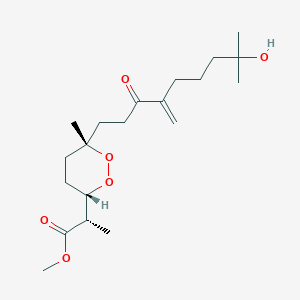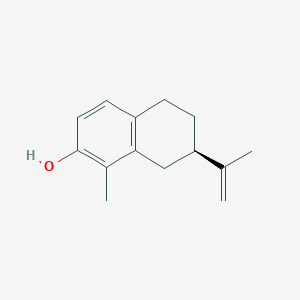
Ligudentatol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ligudentatol is a natural product found in Ligularia dentata and Sorbus cuspidata with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Ligudentatol, a naturally occurring compound, has been synthesized through various methods. One notable approach is the "Photoaddition-Fragmentation-Aromatic Annulation" sequence, which utilizes intramolecular photocycloaddition of dihydropyrones to alkenes, demonstrating its synthetic utility (Haddad & Salman, 1997). Another method involves visible-light-mediated radical seleno transfer cyclization, leading to the construction of a trisubstituted phenolic motif fused to a chiral aliphatic ring, showcasing a programmed aromatization technique (Moustafa et al., 2014).
Cytotoxicity and Cancer Research
Ligudentatol has been evaluated for its cytotoxic properties against various cancer cell lines. The synthesized enantiomers of ligudentatol displayed promising results in this area, marking its potential relevance in cancer research (Moustafa et al., 2014).
Natural Occurrence and Isolation
Research has also focused on isolating ligudentatol from natural sources. From the rhizomes of Ligularia dentata Hara, ligudentatol was identified among other compounds, with its structure and stereochemistry established through various spectroscopic and chemical methods (Naya et al., 1990).
Further Chemical Studies
Additional studies have explored the synthesis and properties of related phenolic norsesquiterpenes like ligudentatin A and ligudentatin B, expanding the understanding of ligudentatol's chemical family (Gao & Jia, 1998).
Eigenschaften
Produktname |
Ligudentatol |
|---|---|
Molekularformel |
C14H18O |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
(7R)-1-methyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C14H18O/c1-9(2)12-5-4-11-6-7-14(15)10(3)13(11)8-12/h6-7,12,15H,1,4-5,8H2,2-3H3/t12-/m1/s1 |
InChI-Schlüssel |
BVEBOMULMBWPIS-GFCCVEGCSA-N |
Isomerische SMILES |
CC1=C(C=CC2=C1C[C@@H](CC2)C(=C)C)O |
Kanonische SMILES |
CC1=C(C=CC2=C1CC(CC2)C(=C)C)O |
Synonyme |
ligudentatol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



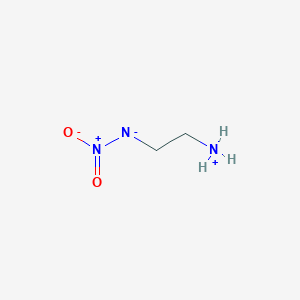

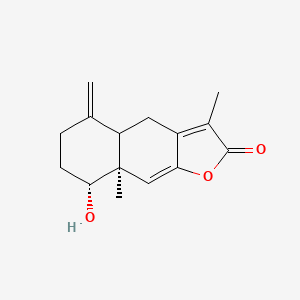
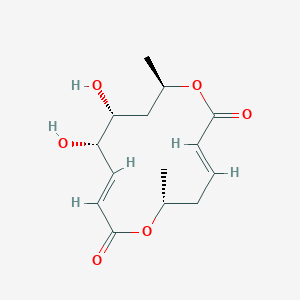
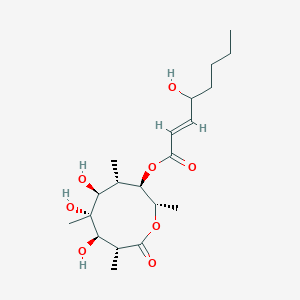
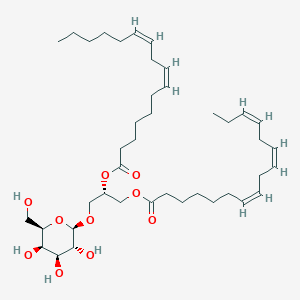
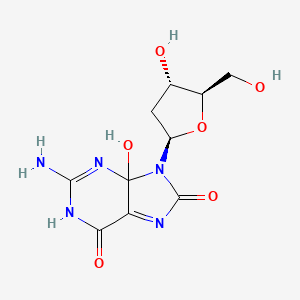


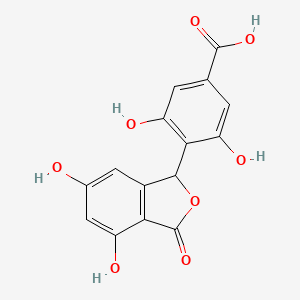
![3-(1-Hexyl-cyclopentyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B1249589.png)

